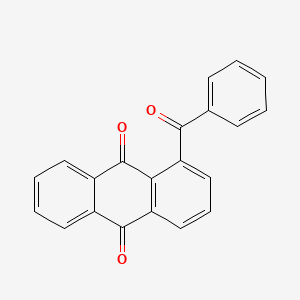
1-Benzoylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoylanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their aromatic structure, consisting of three fused benzene rings. This compound is of significant interest due to its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted anthraquinones and anthracenes, which have applications in dyes, pigments, and pharmaceuticals .
Applications De Recherche Scientifique
1-Benzoylanthracene-9,10-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzoylanthracene-9,10-dione and its derivatives involves interactions with cellular components at the molecular level. These compounds can intercalate into DNA, disrupting replication and transcription processes. Additionally, they can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death . The molecular targets include DNA, enzymes involved in DNA replication, and cellular membranes .
Comparaison Avec Des Composés Similaires
Anthracene-9,10-dione: A closely related compound with similar photophysical properties.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and applications in OLEDs.
1,4-Anthraquinone: Widely used in the dye industry and as a precursor for various pharmaceuticals.
Uniqueness: 1-Benzoylanthracene-9,10-dione stands out due to its unique combination of photophysical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives enhances its utility in scientific research and industrial processes .
Propriétés
Numéro CAS |
61726-79-2 |
|---|---|
Formule moléculaire |
C21H12O3 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
1-benzoylanthracene-9,10-dione |
InChI |
InChI=1S/C21H12O3/c22-19(13-7-2-1-3-8-13)16-11-6-12-17-18(16)21(24)15-10-5-4-9-14(15)20(17)23/h1-12H |
Clé InChI |
JDZKDNQFXIEQCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


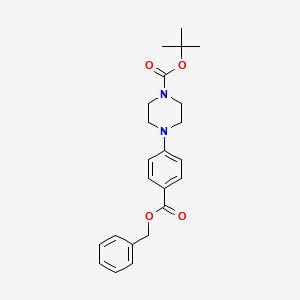
![5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B13143996.png)
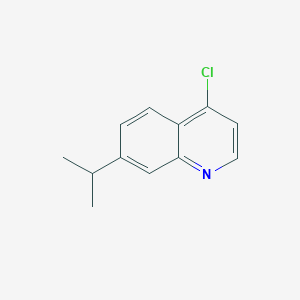
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)


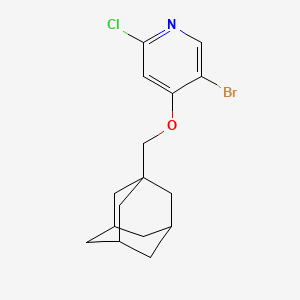

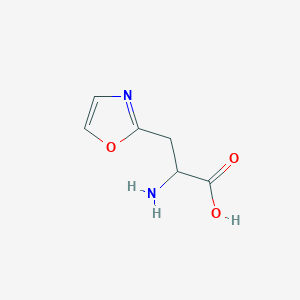
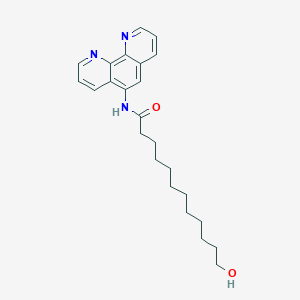
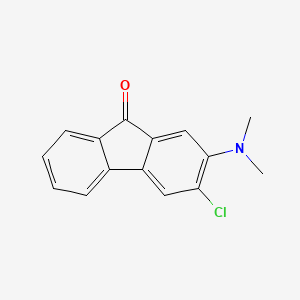
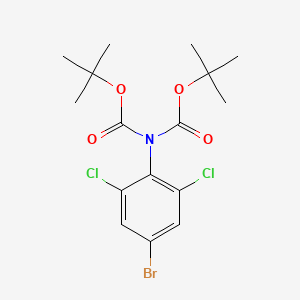
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)

